molecular formula C9H17BrO B13169617 3-(Bromomethyl)-3-propyloxane

3-(Bromomethyl)-3-propyloxane

Cat. No.: B13169617
M. Wt: 221.13 g/mol
InChI Key: VUTYNJCITSGYPF-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-3-propyloxane is an organic compound belonging to the class of oxanes It is characterized by a bromomethyl group attached to the third carbon of a propyloxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-3-propyloxane typically involves the bromination of 3-methyl-3-propyloxane. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3-(Bromomethyl)-3-propyloxane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding derivatives.

    Oxidation: The compound can be oxidized to form oxane derivatives with different functional groups.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products:

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include oxane derivatives with hydroxyl or carbonyl groups.

    Reduction: The major product is 3-methyl-3-propyloxane.

Scientific Research Applications

3-(Bromomethyl)-3-propyloxane has diverse applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the construction of complex molecules.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research explores its potential as a precursor for drug development, particularly in designing molecules with specific biological activities.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-3-propyloxane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways depend on the specific reactions and applications, but generally involve the formation of covalent bonds with target molecules.

Comparison with Similar Compounds

    3-(Chloromethyl)-3-propyloxane: Similar in structure but with a chloromethyl group instead of a bromomethyl group.

    3-(Iodomethyl)-3-propyloxane: Contains an iodomethyl group, offering different reactivity and applications.

    3-(Hydroxymethyl)-3-propyloxane: Features a hydroxymethyl group, leading to different chemical properties and uses.

Uniqueness: 3-(Bromomethyl)-3-propyloxane is unique due to the reactivity of the bromomethyl group, which allows for a wide range of chemical transformations. Its versatility makes it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C9H17BrO

Molecular Weight

221.13 g/mol

IUPAC Name

3-(bromomethyl)-3-propyloxane

InChI

InChI=1S/C9H17BrO/c1-2-4-9(7-10)5-3-6-11-8-9/h2-8H2,1H3

InChI Key

VUTYNJCITSGYPF-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CCCOC1)CBr

Origin of Product

United States

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